Remdesivir Triphosphate (GS-443902) is the pharmacologically active form of the antiviral prodrug Remdesivir. [ [], [] ] It is an adenosine nucleotide analog that exhibits potent antiviral activity against a range of RNA viruses. [ [] ] GS-443902 functions as a crucial research tool for investigating viral RNA polymerase activity and developing novel antiviral therapies. [ [] ]
Remdesivir triphosphate is the active metabolite of remdesivir, a nucleotide analog originally developed for the treatment of Ebola virus disease. It has gained prominence as the first antiviral drug authorized by the U.S. Food and Drug Administration for emergency use in treating COVID-19, particularly in hospitalized patients. Remdesivir triphosphate functions primarily by inhibiting the RNA-dependent RNA polymerase of coronaviruses, thereby disrupting viral replication.
Remdesivir is classified as a nucleoside analog, specifically a prodrug that is metabolized into its active form, remdesivir triphosphate, within human cells. It has shown broad-spectrum antiviral activity against various RNA viruses, including coronaviruses and filoviruses. The compound's structure allows it to mimic adenosine triphosphate, facilitating its incorporation into viral RNA during replication processes.
The synthesis of remdesivir involves several key steps:
This multi-step synthesis has been optimized for better yields and scalability, making it suitable for pharmaceutical production .
Remdesivir triphosphate can be represented by its chemical formula C22H32N10O15P3. The molecular structure features:
The structural configuration allows it to mimic adenosine triphosphate closely, facilitating its incorporation into RNA by viral polymerases .
Remdesivir triphosphate participates in several critical reactions:
The mechanism of action of remdesivir triphosphate involves:
These properties are critical for its function as an antiviral agent and influence its pharmacokinetics in therapeutic applications .
Remdesivir triphosphate has significant applications in:
Remdesivir originated from a collaborative effort between Gilead Sciences, the U.S. Centers for Disease Control and Prevention (CDC), and the U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID). The program aimed to develop broad-spectrum antivirals against RNA viruses with pandemic potential. Initial screening of a 1,000-compound library—enriched with nucleoside analogs and their phosphoramidate prodrugs—identified the adenine C-nucleoside precursor GS-441524 as a lead candidate. This molecule demonstrated activity against coronaviruses (SARS-CoV), flaviviruses (dengue, yellow fever), and paramyxoviruses (respiratory syncytial virus) in cell-based cytoprotection assays [1] [4].
To overcome GS-441524's limited cell permeability, researchers designed remdesivir as a phosphoramidate prodrug (GS-5734). This modification incorporated a para-chlorophenoxy group and alaninyl isopropyl ester, enabling efficient intracellular delivery. The prodrug strategy facilitated conversion to the monophosphate form (GS-441524-MP) by carboxylesterase 1 (CES1) and cathepsin A (CTSA), bypassing the rate-limiting initial phosphorylation step inherent to nucleoside analogs [6] [8]. During the 2014 Ebola outbreak, remdesivir advanced to clinical trials due to its potent activity in nonhuman primate models, though it was later eclipsed by antibody therapies. Its repurposing for COVID-19 was driven by in vitro studies confirming SARS-CoV-2 inhibition (EC~50~ = 0.77 μM) [1] [6].
Table 1: Key Milestones in Remdesivir Development
Year | Event | Significance |
---|---|---|
2012 | GS-441524 identified in nucleoside library screens | Broad activity against RNA viruses (IC~50~ = 2.2 μM for SARS-CoV) [1] |
2014 | Prodrug GS-5734 (remdesivir) synthesized | Improved cellular uptake and metabolic activation [6] [8] |
2016 | Demonstrated efficacy against Ebola in macaques | 100% survival at 10 mg/kg/day [1] |
2017 | Activity confirmed against MERS-CoV in vitro and in vivo | Reduced viral titers and lung pathology in mice [1] [4] |
2020 | FDA Emergency Use Authorization for COVID-19 | First antiviral approved against SARS-CoV-2 [8] |
Remdesivir undergoes intracellular metabolism to form the pharmacologically active species, remdesivir triphosphate (RDV-TP). This process involves three enzymatic steps:
RDV-TP demonstrates variable inhibitory effects across viral families, governed by RdRp structural nuances:
Table 2: Antiviral Activity Spectrum of Remdesivir Triphosphate
Virus Family | Representative Pathogens | RDV-TP IC~50~ (μM) | Mechanistic Outcome |
---|---|---|---|
Coronaviridae | SARS-CoV-2, MERS-CoV, SARS-CoV | 0.026–0.089 | Delayed termination at i+3 |
Flaviviridae | Dengue (1-4), Zika, West Nile | 0.12–2.2 | Incorporation without termination |
Filoviridae | Ebola, Marburg, Sudan virus | 0.024–0.24 | Delayed termination at i+3–i+5 |
Paramyxoviridae | Nipah, Measles | 0.014–0.13 | Variable termination |
Orthomyxoviridae | Influenza A/B | >50 | No significant inhibition |
RDV-TP shows no antagonism with other antivirals like favipiravir, supporting combination therapies. Its synergistic potential was confirmed in cell-based assays against Ebola and Marburg viruses [7].
RDV-TP belongs to the 1′-cyano-substituted adenosine nucleotide analogs, characterized by three key modifications:
Molecular dynamics simulations reveal that the 1′-cyano group stabilizes RDV-TP within the RdRp active site through hydrophobic interactions with Ala558 and Val557 of SARS-CoV-2 nsp12. This positioning forces the RNA duplex to adopt a suboptimal conformation upon translocation, explaining the i+3 termination [3]. The compound’s selectivity for viral over mammalian polymerases arises from differential interactions: human mitochondrial RNA polymerase incorporates RDV-TP 220-fold less efficiently than ATP, minimizing host toxicity [2] [8].
Table 3: Structural Features and Functional Impact
Structural Element | Chemical Property | Functional Role |
---|---|---|
1′-Cyano group | Strong electron-withdrawing | Prevents exonuclease excision; causes steric clash post-incorporation [3] |
Pyrrolotriazine base | Isosteric with adenine | Maintains H-bonding with RdRp catalytic residues [8] |
Triphosphate moiety | High-energy phosphate bonds | Mimics natural NTP substrates for RdRp binding [2] |
C2′-endo sugar conformation | Ribose pucker state | Facilitates active site entry and positioning [3] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7